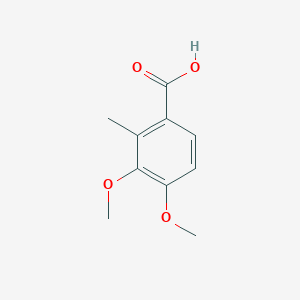

3,4-Dimethoxy-2-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6-7(10(11)12)4-5-8(13-2)9(6)14-3/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEJXYZKZCQELU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472665 | |

| Record name | 3,4-dimethoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5722-94-1 | |

| Record name | 3,4-dimethoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Dimethoxy-2-methylbenzoic Acid (CAS: 5722-94-1): Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,4-Dimethoxy-2-methylbenzoic acid, a key chemical intermediate. It delves into its physicochemical properties, outlines detailed synthetic and analytical protocols, and explores its applications in modern chemical research and development.

Section 1: Core Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid function flanked by a methyl group and adjacent to two methoxy groups, imparts specific reactivity and physical characteristics that are valuable in organic synthesis. These properties are critical for its handling, reaction design, and purification.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5722-94-1 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₄ | [1][3] |

| Molecular Weight | 196.20 g/mol | [1][3] |

| Appearance | Off-white to white crystalline solid | [3] |

| Melting Point | 147 °C | [1][3] |

| Boiling Point (Predicted) | 312.5 ± 37.0 °C | [3] |

| Density (Predicted) | 1.180 ± 0.06 g/cm³ | [3] |

| Solubility | Slightly soluble in water; soluble in common organic solvents | [3][4] |

The compound's solid, crystalline nature and relatively high melting point are typical for substituted benzoic acids, reflecting strong intermolecular hydrogen bonding between the carboxylic acid moieties in the solid state.[5] For synthetic applications, its solubility in solvents like ethers, alcohols, and chlorinated hydrocarbons is a key practical consideration.

Section 2: Synthetic Strategies and Methodologies

The synthesis of this compound is not commonly detailed in standard literature, but its structure lends itself to established synthetic transformations. The most logical and robust approach is the carboxylation of a Grignard reagent, a cornerstone reaction for forming carbon-carbon bonds with carbon dioxide.

Primary Synthetic Route: Grignard Reagent Carboxylation

This method is predicated on the formation of an organomagnesium halide (Grignard reagent) from a corresponding aryl halide, which then acts as a potent nucleophile attacking carbon dioxide. The resulting carboxylate salt is subsequently protonated during an acidic workup to yield the final carboxylic acid.

The causality for selecting this route lies in its reliability and high functional group tolerance under anhydrous conditions. The primary challenge is the synthesis of the requisite precursor, 1-bromo-3,4-dimethoxy-2-methylbenzene. While its direct synthesis is not detailed, it can be conceptually derived from commercially available precursors like 2,3-dimethoxytoluene through electrophilic aromatic bromination. The directing effects of the ortho/para-directing methoxy and methyl groups must be carefully considered to achieve the desired regioselectivity.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Grignard Carboxylation

This protocol is a self-validating system; successful formation of the Grignard reagent is the critical step, often initiated with a small iodine crystal, and its subsequent reaction with CO₂ confirms its presence.

Materials:

-

1-Bromo-3,4-dimethoxy-2-methylbenzene (precursor)

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Dry Ice (solid CO₂)

-

6M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Iodine crystal (for initiation)

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously flame-dried or oven-dried to remove all traces of water.

-

Grignard Reagent Formation:

-

Place magnesium turnings in the flask. Add a single crystal of iodine.

-

Dissolve the aryl bromide precursor in anhydrous ether/THF and add it to the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and a color change. If it does not start, gently warm the flask with a heat gun.[6]

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice bath.

-

In a separate beaker, crush a significant excess of dry ice.

-

Slowly and carefully pour the Grignard solution onto the crushed dry ice with gentle stirring. A vigorous reaction will occur.

-

Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

-

-

Workup and Isolation:

-

Slowly add 6M HCl to the reaction mixture to protonate the carboxylate salt and dissolve any unreacted magnesium.[6]

-

Transfer the mixture to a separatory funnel. The product will be in the organic layer.

-

Separate the layers. Extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts and wash them with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

-

Purification:

-

The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

-

Section 3: Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment are paramount. A combination of NMR, IR, and mass spectrometry provides a complete picture of the molecule's identity, while chromatography confirms its purity.

Caption: Standard analytical workflow for compound characterization.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observation | Rationale / Assignment |

| ¹H NMR | δ 10-13 (s, 1H), δ 6.8-7.5 (m, 2H), δ 3.9 (s, 3H), δ 3.8 (s, 3H), δ 2.2-2.4 (s, 3H) | -COOH (broad singlet, exchangeable), Ar-H, -OCH₃, -OCH₃, Ar-CH₃ |

| ¹³C NMR | δ ~170, δ 110-160, δ ~56, δ ~20 | -C=O (acid), Ar-C (6 signals), -OCH₃ (2 signals), Ar-CH₃ |

| IR (cm⁻¹) | 3300-2500 (broad), ~1700 (strong), ~1250 & ~1050 (strong) | O-H stretch (H-bonded), C=O stretch, C-O stretch (asymmetric & symmetric) |

| MS (EI) | m/z 196 (M⁺), 181, 179, 151 | Molecular Ion, [M-CH₃]⁺, [M-OH]⁺, [M-COOH]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show a characteristic downfield, broad singlet for the acidic proton of the carboxylic acid. The two aromatic protons will appear as doublets or multiplets depending on their coupling. The two methoxy groups, being in slightly different electronic environments, may appear as two distinct singlets. The methyl group on the ring will appear as a sharp singlet around δ 2.2-2.4 ppm.

-

¹³C NMR: The carbon spectrum will be defined by the carbonyl carbon signal around 170 ppm. Six distinct signals are expected in the aromatic region (110-160 ppm). The two methoxy carbons will appear around 56 ppm, and the aliphatic methyl carbon will be upfield, around 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band from ~3300 cm⁻¹ down to ~2500 cm⁻¹ is the hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[5][7] This will overlap with C-H stretching bands. The most intense peak will be the C=O stretch of the carbonyl group, typically around 1700 cm⁻¹. Strong C-O stretching bands for the ether and carboxylic acid functionalities will be prominent in the fingerprint region (~1300-1000 cm⁻¹).[8]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) should show a clear molecular ion (M⁺) peak at m/z = 196. Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[9] Loss of a methyl radical from a methoxy group (M-15) is also a highly probable fragmentation pathway.

Section 4: Chemical Reactivity and Applications

This compound is primarily valued as a versatile synthetic intermediate.[1][2] Its utility stems from the reactivity of its carboxylic acid group and the potential for further modification of the aromatic ring.

-

As a Synthetic Intermediate: The compound is a building block for more complex molecules. It has been specifically cited as an intermediate in the synthesis of 5,5''-didesisopropyl-5,5''-dialkylapogossypol derivatives, which are compounds of interest in medicinal chemistry.[1][2]

-

Drug Discovery and Medicinal Chemistry: Substituted benzoic acids are common scaffolds in pharmaceuticals. Related methoxy- and methyl-substituted benzoic acids are precursors for anti-inflammatory agents, analgesics, and cardiovascular drugs.[10][11] The specific substitution pattern of this molecule offers a unique scaffold for structure-activity relationship (SAR) studies, allowing chemists to explore how the spatial arrangement of the methoxy and methyl groups influences biological activity.

-

Materials Science: Aromatic carboxylic acids are also used in the synthesis of specialty polymers, dyes, and fragrances, where they can impart specific properties like thermal stability or unique aromatic profiles.[3][12]

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards that necessitate specific precautions.

Table 3: GHS Hazard Information

| Code | Hazard Statement | Source(s) |

| H302 | Harmful if swallowed | [3] |

| H315 | Causes skin irritation | [3][13] |

| H319 | Causes serious eye irritation | [3][13] |

| H335 | May cause respiratory irritation | [3][13] |

Safe Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat.[4]

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14]

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[14]

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, refrigeration at 2-8 °C is recommended.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.[4]

Section 6: Conclusion

This compound (CAS 5722-94-1) is a valuable and versatile intermediate for the research and development community. Its well-defined physicochemical properties, coupled with its accessibility through robust synthetic methods like Grignard carboxylation, make it an important building block. The presence of multiple functional groups provides a platform for creating diverse and complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Adherence to strict safety and handling protocols is mandatory when working with this compound. This guide serves as a foundational resource for scientists aiming to leverage its synthetic potential.

Section 7: References

-

Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London. Link

-

This compound CAS#: 5722-94-1 - ChemicalBook. Link

-

This compound | 5722-94-1 - ChemicalBook. Link

-

Lightning Deal 5722-94-1 | this compound Online Exclusive - Autech. Link

-

IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... - ResearchGate. Link

-

Experimental UV spectra of benzoic acid derivatives - ResearchGate. Link

-

The ultraviolet transitions of benzoic acid. 1. Interpretation of the singlet absorption spectrum | Journal of the American Chemical Society. Link

-

SAFETY DATA SHEET - Fisher Sci. Link

-

SAFETY DATA SHEET - Sigma-Aldrich. Link

-

The Absorption Spectra of Benzoic Acid and Esters - ACS Publications. Link

-

Safety Data Sheet - ChemScene. Link

-

Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents. Link

-

Safety Data Sheet: 3,4-Dimethoxybenzoic acid - Carl ROTH. Link

-

3,4-Dimethoxybenzoic acid MSDS - Fisher Scientific. Link

-

GRIGNARD REACTION – Synthesis of Benzoic Acid - University of Texas at Dallas. Link

-

An In-depth Technical Guide to the Spectroscopic Data of 3',4'-Dimethoxy-2'-hydroxychalcone - Benchchem. Link

-

organic synthesis: benzoic acid via a grignard reaction - University of Calgary. Link

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Link

-

Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents. Link

-

Benzoic acid, 3,4-dimethoxy-, methyl ester - NIST WebBook. Link

-

Chemical Synthesis and Properties of Carboxylic acids - ChemSynthesis. Link

-

The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. Link

-

Synthesis of 4-methoxy-2-methoxy benzoic acid - PrepChem.com. Link

-

3 Methoxy 4 methyl Benzoic Acid - Chemixl Intermediates Pvt. Ltd. Link

-

4-Methoxy-2-methylbenzoic acid - Chem-Impex. Link

-

INVESTIGATION OF THE PREPARATION OF 2,4,2',4',2". PENTAMETHOXY.TRIPHENYLCARBINOL. Link

-

Synthesis of 3,4-Dimethoxy-2 -nitro-benzoic acid (VIII) - PrepChem.com. Link

-

3,4-Dimethoxy-2-(2-methylbutyl)benzoic acid | C14H20O4 - PubChem. Link

-

Grignard Reagents - Chemistry LibreTexts. Link

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Link

-

3,4-Dimethoxy-benzoic acid - Optional[1H NMR] - Spectrum - SpectraBase. Link

-

Synthesis of (A) 3,4-Dimethoxy-6-nitrobenzoic acid - PrepChem.com. Link

-

3-Methoxy-4-methylbenzoic acid synthesis - ChemicalBook. Link

-

CAS 93-07-2 3,4-dimethoxybenzoic acid - BOC Sciences.

-

An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid - ResearchGate. Link

-

NMR spectrum of dimethoxy benzoic acid. - ResearchGate. Link

-

Methoxybenzoic acids and derivatives - Fisher Scientific. Link

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College. Link

-

3-Methoxy-4-methylbenzoic Acid | 7151-68-0 Manufacturer - Punagri. Link

Sources

- 1. This compound CAS#: 5722-94-1 [amp.chemicalbook.com]

- 2. This compound | 5722-94-1 [chemicalbook.com]

- 3. osp.stat.gov.lt [osp.stat.gov.lt]

- 4. ferris.msdssoftware.com [ferris.msdssoftware.com]

- 5. researchgate.net [researchgate.net]

- 6. mason.gmu.edu [mason.gmu.edu]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. Benzoic acid, 3,4-dimethoxy-, methyl ester [webbook.nist.gov]

- 10. srinichem.com [srinichem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemixl.com [chemixl.com]

- 13. carlroth.com [carlroth.com]

- 14. fishersci.com [fishersci.com]

Introduction: The Significance of 3,4-Dimethoxy-2-methylbenzoic Acid

An In-Depth Technical Guide to the Synthesis of 3,4-Dimethoxy-2-methylbenzoic Acid

This compound is a highly functionalized aromatic carboxylic acid that serves as a crucial building block in advanced organic synthesis. Its unique substitution pattern, featuring two methoxy groups and a methyl group ortho to the carboxylic acid, makes it a valuable precursor for complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic methodologies for this compound, offering field-proven insights and detailed protocols for researchers and professionals in drug development and chemical synthesis. Its utility has been demonstrated in the synthesis of complex molecules like 5,5''-didesisopropyl-5,5''-dialkylapogossypol derivatives, highlighting its role as a key synthetic intermediate.[1]

Chemical Profile

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 5722-94-1 |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| Appearance | White to off-white crystalline powder |

| Synonyms | 3,4-Dimethoxy-o-toluic acid |

Part 1: Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several distinct chemical pathways. The choice of strategy often depends on the availability of starting materials, scalability, and desired purity. This guide will focus on three robust and well-documented strategies:

-

Grignard Reaction and Carboxylation: A classic and reliable method involving the formation of an organomagnesium intermediate.

-

Directed Ortho-Lithiation: A highly regioselective method that leverages the directing effects of the methoxy groups.

-

Oxidation of a Precursor Aldehyde: A two-step approach involving the synthesis and subsequent oxidation of 2-methyl-3,4-dimethoxybenzaldehyde.

Strategy 1: Grignard Reaction and Carboxylation of an Aryl Halide

This pathway is a cornerstone of C-C bond formation and provides a reliable route to the target acid. A streamlined process has been developed starting from the economically viable 2,3-dimethoxybenzaldehyde.[2] The key steps involve the preparation of a specific aryl bromide, its conversion to a Grignard reagent, and subsequent reaction with carbon dioxide.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents like water, which would quench the reagent and prevent the desired carboxylation.[3] Therefore, all glassware must be rigorously dried, and anhydrous solvents are essential.

-

Carbon Dioxide Source: Solid carbon dioxide (dry ice) is an ideal electrophile for this reaction. It is inexpensive, readily available, and sublimes from the reaction mixture upon completion, simplifying the workup.[4]

Caption: Workflow for Grignard-based synthesis.

Strategy 2: Directed Ortho-Lithiation

Directed ortho-lithiation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. In this approach, a substituent on the ring directs a strong organolithium base to deprotonate the adjacent ortho position. Veratric acid (3,4-dimethoxybenzoic acid) itself can be effectively metalated at the C2 position using a hindered base like Lithium 2,2,6,6-tetramethylpiperidide (LTMP), followed by quenching with an electrophile.[2] An alternative involves the direct lithiation of 1,2-dimethoxy-3-methylbenzene.

Causality Behind Experimental Choices:

-

Choice of Base: The methoxy groups on the benzene ring are powerful ortho-directing groups. A strong, sterically hindered, non-nucleophilic base like LTMP or Lithium Diisopropylamide (LDA) is crucial. These bases are strong enough to deprotonate the aromatic ring but are too bulky to add nucleophilically to other functional groups that may be present.

-

Low Temperature: Lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediates.

Caption: Pathway for Directed Ortho-Lithiation.

Strategy 3: Oxidation of 2-methyl-3,4-dimethoxybenzaldehyde

This strategy relies on the synthesis of the corresponding aldehyde precursor, which is then oxidized to the carboxylic acid. This is a common and effective method for preparing aromatic acids, with a wide variety of available oxidizing agents.

Causality Behind Experimental Choices:

-

Formylation Method: The synthesis of the intermediate aldehyde, 2-methyl-3,4-dimethoxybenzaldehyde, is key. This can be achieved through electrophilic aromatic substitution reactions like the Vilsmeier-Haack or Gattermann-Koch reactions on 1,2-dimethoxy-3-methylbenzene.[5]

-

Oxidant Selection: The choice of oxidant for the aldehyde-to-acid conversion is critical for achieving high yields and avoiding over-oxidation or side reactions. Mild oxidants are often preferred to maintain the integrity of the methoxy and methyl groups on the aromatic ring. Biocatalytic methods using aldehyde dehydrogenase (ALDH) offer high chemoselectivity under mild conditions (pH 8.5, 40 °C).[6] More traditional reagents like potassium permanganate (KMnO₄) or hydrogen peroxide can also be effective.[7][8][9]

Sources

- 1. This compound CAS#: 5722-94-1 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mason.gmu.edu [mason.gmu.edu]

- 5. youtube.com [youtube.com]

- 6. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 8. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 3,4-Dimethoxy-2-methylbenzoic Acid: Properties, Synthesis, and Applications

Abstract: This technical guide provides an in-depth overview of 3,4-Dimethoxy-2-methylbenzoic acid (CAS No. 5722-94-1), a key substituted benzoic acid derivative. It serves as a vital resource for researchers, medicinal chemists, and drug development professionals by detailing its physicochemical properties, spectroscopic signature, a validated synthesis protocol, and its significant applications as a versatile intermediate in the synthesis of complex pharmaceutical agents. The narrative emphasizes the causality behind experimental procedures and the strategic importance of this molecule in modern organic and medicinal chemistry.

Physicochemical and Structural Properties

This compound is a polysubstituted aromatic carboxylic acid. The spatial arrangement of the electron-donating methoxy groups and the methyl group on the benzene ring, in conjunction with the electron-withdrawing carboxylic acid function, dictates its reactivity and utility as a synthetic building block. Its core properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 5722-94-1 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₄ | [3] |

| Molecular Weight | 196.20 g/mol | [3] |

| Appearance | White solid | |

| Melting Point | 180–182 °C | |

| Boiling Point | Data not available in cited literature. | - |

| Solubility | Data not available in cited literature. Generally expected to be soluble in polar organic solvents. | - |

| IUPAC Name | This compound | - |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and quality control of this compound. While complete, formally published spectra are not consistently available across all analytical techniques, this section combines reported data with an expert analysis of expected spectral features.

¹H NMR Spectroscopy

Proton NMR provides direct insight into the electronic environment of the hydrogen atoms in the molecule. The aromatic region is particularly informative, showing two distinct doublets characteristic of an ortho-coupling.

-

Reported Data (200 MHz, CDCl₃):

-

δ 7.90 (d, 1H, J = 8.8 Hz, H-6)

-

δ 6.85 (d, 1H, J = 8.8 Hz, H-5) - Inferred based on coupling constant.

-

-

Expected Chemical Shifts:

-

~11.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH), often broad.

-

~7.9 ppm (d, 1H): Aromatic proton at C6, deshielded by the adjacent carboxylic acid.

-

~6.9 ppm (d, 1H): Aromatic proton at C5, shielded by the methoxy group at C4.

-

~3.9 ppm (s, 3H): Methoxy protons (-OCH₃) at C4.

-

~3.8 ppm (s, 3H): Methoxy protons (-OCH₃) at C3.

-

~2.2 ppm (s, 3H): Methyl protons (-CH₃) at C2.

-

¹³C NMR Spectroscopy

Carbon NMR is used to confirm the carbon skeleton of the molecule.

-

Expected Chemical Shifts (Proton-Decoupled):

-

~172 ppm: Carboxylic acid carbon (-COOH).

-

~155-160 ppm: Aromatic carbon C4, attached to a methoxy group.

-

~145-150 ppm: Aromatic carbon C3, attached to a methoxy group.

-

~130-135 ppm: Quaternary aromatic carbon C2, attached to the methyl group.

-

~125-130 ppm: Quaternary aromatic carbon C1, attached to the carboxylic acid.

-

~124 ppm: Aromatic carbon C6.

-

~110 ppm: Aromatic carbon C5.

-

~60 ppm: Methoxy carbon (-OCH₃) at C3.

-

~56 ppm: Methoxy carbon (-OCH₃) at C4.

-

~15 ppm: Methyl carbon (-CH₃) at C2.

-

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

-

Expected Characteristic Absorptions:

-

2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group.

-

~1600, ~1460 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1270, ~1030 cm⁻¹ (strong): C-O stretching of the aryl ether (methoxy) groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Expected Fragmentation Pattern (Electron Ionization - EI):

-

M⁺ at m/z 196: The molecular ion peak corresponding to [C₁₀H₁₂O₄]⁺.

-

m/z 181: Loss of a methyl radical ([M-CH₃]⁺), a common fragmentation for methoxy-substituted aromatics.

-

m/z 179: Loss of a hydroxyl radical ([M-OH]⁺).

-

m/z 151: Loss of a carboxyl radical ([M-COOH]⁺).

-

Synthesis and Reactivity

The most efficient and regioselective synthesis of this compound is achieved through the directed ortho-metalation of the readily available precursor, 3,4-dimethoxybenzoic acid (veratric acid). This strategy leverages the directing ability of the carboxylic acid and methoxy groups to selectively deprotonate the C2 position.

Synthesis via Directed Ortho-Metalation

The carboxylic acid group, after in-situ deprotonation by a strong base, and the C3-methoxy group cooperatively direct a second equivalent of base to remove the proton at the C2 position. This creates a dianion that can be trapped with an electrophile, such as iodomethane, to install the methyl group with high regioselectivity.

Caption: Directed ortho-metalation synthesis workflow.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures and should be performed by qualified personnel with appropriate safety precautions.

-

Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 3,4-dimethoxybenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of a strong, non-nucleophilic base such as s-butyllithium (s-BuLi, ~2.5 eq) or lithium diisopropylamide (LDA) dropwise while maintaining the temperature.

-

Causality Note: A strong, sterically hindered base is crucial to deprotonate the weakly acidic aromatic proton without competing nucleophilic attack on the carboxylate. The low temperature prevents side reactions.

-

-

Metalation: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., -40 °C) for 2-4 hours to ensure complete formation of the dianion at the C2 position.

-

Electrophilic Quench: Cool the solution back to -78 °C. Add iodomethane (CH₃I, ~1.5 eq) dropwise.

-

Causality Note: The highly nucleophilic carbanion at C2 readily attacks the electrophilic methyl iodide in an SN2 reaction to form the new C-C bond.

-

-

Workup: Allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield the pure this compound.

Applications in Drug Development and Organic Synthesis

This compound is not an active pharmaceutical ingredient (API) itself but serves as a highly valuable and strategic building block in the synthesis of complex therapeutic agents. Its pre-functionalized aromatic core allows for efficient and convergent synthetic routes.

-

HIV Protease Inhibitors: The compound is a documented key intermediate in the synthesis of potent HIV protease inhibitors, where its structure forms a core component of the final drug molecule.[4]

-

Anticancer Agents: It is employed in the synthesis of novel dioxoloisoquinolinone derivatives, which have shown activity as inhibitors of EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2), epigenetic targets under investigation for cancer therapy.[5][6]

-

HSP90 Inhibitors: The molecule has been incorporated into tropane-based compounds designed to inhibit Heat Shock Protein 90 (HSP90), a chaperone protein that is a key target in oncology.[7]

-

Bioactive Natural Product Analogs: It serves as a starting material for the preparation of synthetic analogs of bioactive natural products like quercetin and gossypol, allowing for the exploration of structure-activity relationships.

-

General Synthetic Intermediate: Its utility extends to being a versatile precursor for a range of substituted naphthalenes and other complex heterocyclic systems used in medicinal chemistry.[4]

Safety and Handling

A specific, comprehensive Safety Data Sheet (SDS) for this compound was not available in the cited public literature. Therefore, handling precautions must be based on the chemical properties of substituted benzoic acids and aromatic ethers.

-

Hazard Classification (Inferred):

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a laboratory coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

-

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations.

-

Disclaimer: This guide is intended for informational purposes for a professional audience. All laboratory work should be conducted with a comprehensive, substance-specific risk assessment and adherence to institutional safety protocols.

References

- US8455540B2 - Gossypol and apogossypol derivatives, preparation thereof and uses thereof.

- CAS#:1160440-51-6. ChemicalBook.

- This compound | 5722-94-1. ChemicalBook.

- 5722-94-1 | this compound. FDER | UNR.

- US8012956B2 - Tropane compounds.

- PROGRESS TOWARD THE TOTAL SYNTHESIS OF HMP-Y1 AND... ProQuest.

- 1-Bromo-3,4-dimethoxy-2-methylbenzene | CAS#:74866-17-4. ChemicalBook.

- Competition of substituents for ortho direction of metalation of ver

- US11535629B2 - Dioxoloisoquinolinone derivatives and use thereof.

- Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in w

- US Patent 11,535,629.

- Last Decade Insights in Exploiting Marine Microorganisms as Sources of New Bioactive N

- WO2009055077A1 - Tropane compounds.

- 3-ethyl-1-adamantanamine - 41100-45-2. ChemSynthesis.

- 1-butyl-4-nitrobenzene - 20651-75-6. ChemSynthesis.

- Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. designer-drug.com.

- 2,3-dimethoxytoluene 4463-33-6. Guidechem.

- ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). Organic Syntheses Procedure.

- Chemistry Project - Extraction of Essential Oils. Scribd.

Sources

- 1. This compound | 5722-94-1 [chemicalbook.com]

- 2. FCKeditor - Resources Browser [fder.unr.edu.ar]

- 3. CAS#:1160440-51-6 | 4-Hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid | Chemsrc [chemsrc.com]

- 4. US8455540B2 - Gossypol and apogossypol derivatives, preparation thereof and uses thereof - Google Patents [patents.google.com]

- 5. US11535629B2 - Dioxoloisoquinolinone derivatives and use thereof - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2009055077A1 - Tropane compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,4-Dimethoxy-2-methylbenzoic acid

This guide provides a comprehensive, in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 3,4-Dimethoxy-2-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the causal relationships between the molecular structure and its spectral output, offering a framework for structural elucidation and validation rooted in the fundamental principles of NMR spectroscopy.

Foundational Principles of NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce transitions between these energy states, and the specific frequency required for this transition is known as the resonance frequency.

The true power of NMR lies in the fact that the resonance frequency of a nucleus is exquisitely sensitive to its local electronic environment. This variation in resonance frequency, termed the chemical shift (δ) , provides a detailed map of the different types of atoms within a molecule. Furthermore, the interactions between neighboring nuclear spins give rise to spin-spin coupling , which splits NMR signals into characteristic patterns, revealing the connectivity of atoms. The area under a ¹H NMR signal, its integration , is proportional to the number of protons it represents.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

Due to the absence of publicly available, experimentally verified spectra for this compound, this guide presents high-quality predicted spectral data. These predictions are derived from established principles of substituent additivity, utilizing empirical data from structurally related compounds, including 3,4-dimethoxybenzoic acid and 2-methylbenzoic acid (o-toluic acid)[1][2][3][4][5].

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound are summarized in Table 1. The spectrum is anticipated to display signals corresponding to the aromatic protons, the methoxy and methyl groups, and the carboxylic acid proton.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~7.6 | Doublet | 1H | H-6 |

| ~6.8 | Doublet | 1H | H-5 |

| ~3.9 | Singlet | 3H | 4-OCH₃ |

| ~3.8 | Singlet | 3H | 3-OCH₃ |

| ~2.5 | Singlet | 3H | 2-CH₃ |

Predicted in CDCl₃ at 300 MHz.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data, presented in Table 2, provide a detailed fingerprint of the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~172 | C=O |

| ~155 | C-4 |

| ~148 | C-3 |

| ~135 | C-2 |

| ~125 | C-6 |

| ~122 | C-1 |

| ~110 | C-5 |

| ~56.5 | 4-OCH₃ |

| ~56.0 | 3-OCH₃ |

| ~18 | 2-CH₃ |

Predicted in CDCl₃ at 75 MHz.

Spectral Analysis and Interpretation: A Causal Approach

A thorough analysis of the predicted ¹H and ¹³C NMR spectra allows for a comprehensive understanding of the molecular structure of this compound. The following sections detail the reasoning behind the predicted chemical shifts and coupling patterns.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is characterized by distinct signals for each type of proton in the molecule.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of the spectrum, typically between 11 and 13 ppm. This significant downfield shift is due to the deshielding effect of the electronegative oxygen atoms and the acidic nature of the proton. Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water or other protic species.

-

Aromatic Protons (H-5 and H-6): The two aromatic protons are chemically non-equivalent and are expected to appear as doublets due to coupling with each other. The H-6 proton is predicted to be further downfield (~7.6 ppm) compared to the H-5 proton (~6.8 ppm). This is because H-6 is ortho to the electron-withdrawing carboxylic acid group, which deshields it. Conversely, H-5 is ortho to an electron-donating methoxy group, which shields it and shifts its signal upfield. The coupling constant between these two ortho protons is expected to be in the range of 8-9 Hz.

-

Methoxy Protons (-OCH₃): Two distinct singlets are predicted for the two methoxy groups, as they are in different chemical environments. The 4-OCH₃ group is para to the methyl group and meta to the carboxylic acid, while the 3-OCH₃ group is ortho to the carboxylic acid and meta to the methyl group. Their chemical shifts are expected to be around 3.8-3.9 ppm.

-

Methyl Proton (-CH₃): The methyl group at the C-2 position is expected to appear as a singlet around 2.5 ppm. The ortho-relationship to the carboxylic acid group causes a slight downfield shift compared to a methyl group on an unsubstituted benzene ring.

The structural assignment of the protons can be visualized in the following diagram:

Caption: Molecular structure of this compound with proton numbering.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms and information about their electronic environment.

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded carbon in the molecule and is predicted to have a chemical shift of around 172 ppm.

-

Aromatic Carbons: The six aromatic carbons are all chemically non-equivalent and are expected to resonate in the region of 110-155 ppm.

-

C-3 and C-4: These carbons, being attached to the electron-donating methoxy groups, are the most deshielded of the aromatic carbons, with predicted shifts of approximately 148 ppm and 155 ppm, respectively.

-

C-1 and C-2: The carbons bearing the carboxylic acid and methyl groups are also significantly deshielded, with predicted shifts around 122 ppm and 135 ppm.

-

C-5 and C-6: The protonated aromatic carbons will have chemical shifts influenced by the substituents. C-5, being ortho to a methoxy group, is expected to be shielded and appear at a lower chemical shift (~110 ppm) compared to C-6 (~125 ppm), which is ortho to the carboxylic acid group.

-

-

Methoxy Carbons (-OCH₃): The two methoxy carbons are expected to have similar chemical shifts around 56 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon is the most shielded carbon and is predicted to appear at approximately 18 ppm.

Experimental Protocols for NMR Data Acquisition

The following provides a standardized workflow for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Choosing a Solvent: Select a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. Other options include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution.

-

Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in the pipette during transfer.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

Sources

1H NMR spectrum of 3,4-Dimethoxy-2-methylbenzoic acid

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,4-Dimethoxy-2-methylbenzoic Acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and indispensable analytical technique in modern chemistry, offering profound insights into the molecular structure of organic compounds. For researchers, scientists, and professionals in drug development, a meticulous interpretation of NMR spectra is fundamental to verifying molecular identity, determining purity, and elucidating complex structural features. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a valuable synthetic intermediate.[1] By dissecting its spectral features, we will illustrate the core principles of NMR and demonstrate a systematic approach to structural elucidation that integrates theoretical knowledge with practical application.

Pillar 1: Theoretical Foundations of ¹H NMR Spectroscopy

A nuanced understanding of the ¹H NMR spectrum of this compound requires a firm grasp of several key principles. The spectrum is a graphical representation of the distinct electronic environments of protons within the molecule.

-

Chemical Shift (δ): The position of a signal on the x-axis (measured in parts per million, ppm) is its chemical shift. It is determined by the degree of magnetic shielding around a proton. Electron-withdrawing groups (like the carboxylic acid) deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups (like methoxy and methyl groups) cause shielding, moving signals upfield (to a lower ppm value).[2][3] Protons on an aromatic ring typically resonate in the 6.5-8.0 ppm region due to the ring current effect.[4]

-

Integration: The area under each signal is proportional to the number of protons generating that signal.[5][6] This provides a quantitative ratio of the different types of protons in the molecule.

-

Spin-Spin Coupling (J-coupling): The magnetic field of a proton influences the magnetic environment of its non-equivalent neighboring protons, causing their signals to split. This interaction, transmitted through the bonding electrons, is known as J-coupling. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the spatial relationship between the coupled protons. For aromatic systems, coupling is strongest between protons that are ortho to each other (³J, typically 7–10 Hz), weaker for meta protons (⁴J, 2–3 Hz), and often negligible for para protons (⁵J).[7][8]

-

Multiplicity: The splitting pattern of a signal (e.g., singlet, doublet, triplet) is its multiplicity. According to the n+1 rule, a signal for a proton with 'n' non-equivalent neighboring protons will be split into n+1 lines.[5][9]

Pillar 2: Experimental Protocol for Data Acquisition

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation. This protocol outlines a self-validating methodology designed to minimize artifacts and ensure spectral accuracy.

Step-by-Step Sample Preparation

-

Analyte Measurement: Accurately weigh 5-25 mg of this compound.[10][11] This concentration range is optimal for obtaining a strong signal for a small molecule (M.W. 196.19 g/mol ) in a reasonable time without causing line broadening due to excessive viscosity.[12]

-

Solvent Selection and Dissolution:

-

Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with exchangeable protons like carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it often allows for the observation of the acidic proton.[10][12]

-

It is often best to first dissolve the sample in a small vial with approximately 0.6-0.7 mL of the chosen solvent before transferring it to the NMR tube.[10][11] This ensures complete dissolution, which can be difficult to achieve within the confines of the tube itself.[11]

-

-

Filtration and Transfer: To prevent spectral line broadening caused by suspended microscopic solids, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube. Solid particles disrupt the magnetic field homogeneity, degrading spectral quality.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. TMS is ideal because its 12 equivalent protons produce a single, sharp signal at 0.00 ppm, and it is chemically inert.[9] Alternatively, the residual proton signal of the deuterated solvent (e.g., CHCl₃ at 7.26 ppm in CDCl₃) can be used for calibration.[10]

-

Labeling and Finalization: Securely cap the NMR tube and label it clearly. The sample is now ready for insertion into the NMR spectrometer for data acquisition.

Data Acquisition Workflow

The following diagram illustrates the logical workflow from a prepared sample to a fully interpreted structure, emphasizing the self-validating nature of the process.

Caption: Logical workflow from sample preparation to structural confirmation.

Pillar 3: Spectral Analysis and Structural Elucidation

The structure of this compound contains six distinct proton environments, which will give rise to six signals in the ¹H NMR spectrum.

Molecular Structure:

Predicted ¹H NMR Data Summary

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Hₐ (-COOH) | > 10.0 (broad) | 1H | Singlet (broad) | - | Highly deshielded acidic proton; signal may be broad due to hydrogen bonding and chemical exchange. |

| Hₑ (Ar-H) | 7.6 - 7.8 | 1H | Doublet | ~8.5 | Aromatic proton ortho to the electron-withdrawing COOH group, causing significant deshielding. Split by Hf. |

| Hբ (Ar-H) | 6.8 - 7.0 | 1H | Doublet | ~8.5 | Aromatic proton ortho to an electron-donating OCH₃ group, causing shielding. Split by He. |

| H꜀ (-OCH₃) | ~3.90 | 3H | Singlet | - | Methoxy group at C-4. No adjacent protons to couple with. |

| HᏧ (-OCH₃) | ~3.85 | 3H | Singlet | - | Methoxy group at C-3. Chemically distinct from Hc due to proximity to the methyl group. |

| Hᵦ (-CH₃) | ~2.2 - 2.4 | 3H | Singlet | - | Benzylic methyl group.[4] No adjacent protons to couple with. |

Detailed Signal-by-Signal Interpretation

-

Carboxylic Acid Proton (Hₐ): This proton is expected far downfield (>10 ppm) as a broad singlet. Its acidity and involvement in hydrogen bonding with the solvent or other analyte molecules lead to rapid chemical exchange, which averages out any potential coupling and broadens the signal.

-

Aromatic Protons (Hₑ and Hբ): The benzene ring has two remaining protons at positions 5 and 6. These protons are ortho to each other and will therefore split each other into two doublets, creating a classic AX or AB system with a coupling constant of approximately 8-9 Hz.[13]

-

Hₑ is ortho to the strongly electron-withdrawing carboxylic acid group and meta to the C-3 methoxy group. The deshielding effect of the carboxylic acid dominates, shifting this proton further downfield.

-

Hբ is ortho to the electron-donating methoxy group at C-4. This strong shielding effect will shift its signal significantly upfield relative to Hₑ. The integration of these two signals, each corresponding to one proton, confirms the tetrasubstituted nature of the benzene ring.

-

-

Methoxy Protons (H꜀ and HᏧ): The molecule contains two methoxy groups, which are in non-equivalent chemical environments. The methoxy group at C-4 (H꜀) is flanked by a proton and a methoxy-substituted carbon, while the methoxy group at C-3 (HᏧ) is flanked by a methyl-substituted carbon and a methoxy-substituted carbon. This difference in their local environments results in two distinct singlet signals, each integrating to 3 protons.[14] Their chemical shifts are typical for methoxy groups on an aromatic ring.[14][15]

-

Methyl Proton (Hᵦ): The methyl group at C-2 is attached directly to the aromatic ring, placing it in the benzylic position.[4] It has no adjacent protons, so its signal appears as a sharp singlet integrating to 3 protons.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental NMR principles can be applied to confirm a molecular structure. Each piece of information—chemical shift, integration, and coupling—serves as a self-validating check on the others. The downfield acidic proton, the distinct ortho-coupled aromatic doublets, the two unique methoxy singlets, and the benzylic methyl singlet all converge to provide an unambiguous structural fingerprint. For professionals in the chemical and pharmaceutical sciences, this systematic approach to spectral interpretation is a cornerstone of rigorous scientific validation.

References

- Chemical Instrumentation Facility, Iowa State University.

- Dračínský, M., & Hodgkinson, P. (2006). Stereoelectronic Effects on ¹H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 71(14), 5483–5486. [Link]

- Chemical Instrumentation Facility, Iowa State University. (2013).

- University of Wisconsin-Platteville.

- University of Cambridge, Department of Chemistry. How to Prepare Samples for NMR. [Link]

- Michigan State University, Max T. Rogers NMR Facility.

- Fiveable. Para-Substituted Benzene Definition. [Link]

- ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. [Link]

- Jasperse, C.

- Chemistry LibreTexts. (2024). 15.

- TheElkchemist. (2024).

- Georgia Institute of Technology. (2023).

- KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

- Wiley Science Solutions. KnowItAll NMR Spectral Library Collection. [Link]

- Moser, A. (ACD/Labs). Methoxy groups just stick out. [Link]

- Ohio State University, Foster Group. Great resources for learning NMR (Nuclear Magnetic Resonance). [Link]

- University of Guelph, Advanced Analysis Centre. NMR Links and Resources. [Link]

- Doc Brown's Chemistry. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene. [Link]

- PubMed. (2023). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

- Moodle.

- Reddit. (2022). Good resources for learning the theory behind NMR?. [Link]

- JoVE. (2025).

- University of Southampton, The NMR Spectroscopy Facility.

- Nail IB®. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type and position of the substituent?. [Link]

- University of Calgary, Dr. Ian Hunt.

- Organic Chemistry Data. NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]

- Human Metabolome Database. ¹H NMR Spectrum (1D, 200 MHz, D₂O, predicted) (HMDB0032606). [Link]

- Doc Brown's Chemistry. ¹H proton nmr spectrum of benzoic acid. [Link]

- ResearchGate. (2025). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. [Link]

- PubChem. 3,4-Dimethoxy-2-(2-methylbutyl)benzoic acid | C14H20O4 | CID 151946037. [Link]

- The Royal Society of Chemistry.

- NP-MRD. ¹H NMR Spectrum (1D, 1000 MHz, H₂O, predicted) (NP0198309). [Link]

- SpectraBase. 3,4-Dimethoxy-benzoic acid - Optional[¹H NMR] - Spectrum. [Link]

- The Royal Society of Chemistry. VII. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. [Link]

- FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). [Link]

Sources

- 1. This compound | 5722-94-1 [chemicalbook.com]

- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. youtube.com [youtube.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. acdlabs.com [acdlabs.com]

- 9. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. cif.iastate.edu [cif.iastate.edu]

- 12. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 13. fiveable.me [fiveable.me]

- 14. acdlabs.com [acdlabs.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the ¹³C NMR of 3,4-Dimethoxy-2-methylbenzoic acid

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3,4-dimethoxy-2-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, offers a detailed interpretation of chemical shifts, presents a validated experimental protocol, and underscores the significance of ¹³C NMR in the structural elucidation of complex organic molecules.

Introduction: The Role of ¹³C NMR in Structural Analysis

Carbon-13 NMR spectroscopy is an indispensable tool in organic chemistry, offering profound insights into the carbon framework of a molecule.[1] Unlike ¹H NMR, which focuses on the protons, ¹³C NMR provides direct information about the number and electronic environment of each carbon atom. With a wide chemical shift range, typically 0-220 ppm, signal overlap is minimized, allowing for the resolution of individual carbon signals.[1] For a substituted aromatic compound like this compound, ¹³C NMR is crucial for confirming the substitution pattern on the benzene ring and the presence of various functional groups.

The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and steric effects.[2] This sensitivity allows for a detailed structural assignment, making it a cornerstone technique in quality control, reaction monitoring, and the characterization of novel chemical entities.

Structural Overview and Atom Numbering

To facilitate a clear and unambiguous discussion of the ¹³C NMR spectrum, a standardized atom numbering system for this compound is essential. The following diagram illustrates the molecular structure and the assigned numbering for each carbon atom.

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹³C NMR Spectrum and Signal Assignment

The predicted ¹³C NMR spectrum of this compound is presented below. These chemical shifts were calculated using established algorithms that consider the additive effects of the various substituents on the benzene ring.[3][4]

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C7 (COOH) | 171.5 | The carbonyl carbon of a carboxylic acid is highly deshielded due to the electronegativity of the two oxygen atoms and its sp² hybridization, typically appearing in the 165-185 ppm range.[5] |

| C4 (Ar-OCH₃) | 152.8 | Aromatic carbons directly bonded to an oxygen atom are significantly deshielded, appearing at the downfield end of the aromatic region. |

| C3 (Ar-OCH₃) | 148.1 | Similar to C4, this carbon is deshielded by the directly attached methoxy group. The slightly upfield shift compared to C4 may be due to steric interactions with the adjacent methyl group. |

| C2 (Ar-CH₃) | 134.2 | The methyl group has a moderate deshielding effect on the attached aromatic carbon. |

| C1 (Ar-COOH) | 125.1 | The carboxylic acid group has a deshielding effect on the ipso-carbon. |

| C6 (Ar-H) | 123.8 | This aromatic carbon with a bonded hydrogen is influenced by the ortho-carboxylic acid group and the para-methoxy group. |

| C5 (Ar-H) | 111.7 | This carbon is ortho to one methoxy group and meta to another, as well as to the methyl and carboxylic acid groups, leading to a more shielded environment. |

| C10 (4-OCH₃) | 56.2 | The carbon of the methoxy group is in the typical range for sp³ carbons attached to an oxygen atom. |

| C9 (3-OCH₃) | 55.9 | Similar to C10, this methoxy carbon's chemical shift is characteristic of an ether linkage. |

| C8 (2-CH₃) | 15.7 | The methyl group carbon attached to the aromatic ring is expected to be in the upfield region, typical for alkyl carbons. |

Analysis of Substituent Effects

The chemical shifts of the aromatic carbons in this compound are a direct consequence of the electronic effects of the four substituents: a carboxylic acid, a methyl group, and two methoxy groups.

-

Methoxy Groups (-OCH₃): These are strong electron-donating groups through resonance and electron-withdrawing through induction. The resonance effect dominates, leading to a significant shielding (upfield shift) of the ortho and para carbons and a strong deshielding (downfield shift) of the ipso-carbon.[6]

-

Carboxylic Acid Group (-COOH): This is an electron-withdrawing group through both induction and resonance, causing a deshielding (downfield shift) of the ipso, ortho, and para carbons.[7]

-

Methyl Group (-CH₃): This is a weak electron-donating group through induction and hyperconjugation, resulting in a slight shielding (upfield shift) of the ortho and para carbons and a deshielding of the ipso-carbon.[6]

The interplay of these effects from multiple substituents determines the final chemical shift of each aromatic carbon, making ¹³C NMR a powerful tool for verifying the substitution pattern.

Comparative Analysis with Related Compounds

To further validate the predicted chemical shifts, a comparison with experimentally determined data for structurally similar compounds is invaluable. The table below presents the ¹³C NMR data for veratric acid (3,4-dimethoxybenzoic acid) and 2-methylbenzoic acid.

| Carbon Position | This compound (Predicted, ppm) | Veratric Acid (Experimental, ppm)[8] | 2-Methylbenzoic Acid (Experimental, ppm) |

| C1 | 125.1 | ~124 | ~131 |

| C2 | 134.2 | ~112 | ~140 |

| C3 | 148.1 | ~148 | ~126 |

| C4 | 152.8 | ~153 | ~129 |

| C5 | 111.7 | ~110 | ~126 |

| C6 | 123.8 | ~123 | ~130 |

| COOH | 171.5 | ~172 | ~173 |

| OCH₃ | 55.9, 56.2 | ~56 | - |

| CH₃ | 15.7 | - | ~21 |

This comparison demonstrates a good correlation between the predicted values for the target molecule and the experimental data of its structural analogs, lending confidence to the assignments.

Experimental Protocol for ¹³C NMR Acquisition

The following protocol provides a robust methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

A. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds.[7] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative for more polar compounds and can aid in observing exchangeable protons if ¹H NMR is also being acquired.[9]

-

Concentration: Dissolve 10-50 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).[7]

B. NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

| Parameter | Recommended Value |

| Nucleus | ¹³C |

| Spectrometer Frequency | ~100 MHz |

| Pulse Program | Standard ¹H-decoupled ¹³C experiment |

| Relaxation Delay (d1) | 2-5 seconds |

| Acquisition Time (aq) | 1-2 seconds |

| Number of Scans (ns) | 1024 or higher (dependent on concentration) |

| Temperature | 298 K (25 °C) |

C. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the solvent residual peak to its known value (e.g., CDCl₃ at 77.16 ppm).[10]

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information. A thorough analysis of the chemical shifts, guided by an understanding of substituent effects and validated by comparison with related compounds, allows for the confident assignment of all carbon signals. The experimental protocol outlined in this guide provides a reliable framework for obtaining high-quality spectral data. For researchers in drug discovery and development, mastering the interpretation of ¹³C NMR spectra is a critical skill for the unambiguous characterization of molecular structures.

References

- Moodle. NMR Spectroscopy of Benzene Derivatives.

- MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.

- Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring.

- Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid.

- The Royal Society of Chemistry. Supplementary Information.

- ChemAxon. NMR Predictor.

- SpectraBase. 2-(4-Methylbenzyl)benzoic acid - Optional[13C NMR] - Chemical Shifts.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.

- CASPRE. 13C NMR Predictor.

- ACS Publications. Nuclear magnetic resonance spectroscopy. Benzene-13C.

- ACD/Labs. NMR Prediction.

- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?

- NMRDB.org. Simulate and predict NMR spectra.

- ChemistryViews. Substituent Effects on Benzene Rings.

- Compound Interest. A guide to 13C NMR chemical shift values.

- SpectraBase. 3,4-Dimethoxy-benzoic acid - Optional[13C NMR] - Chemical Shifts.

- Oregon State University. 13C NMR Chemical Shifts.

- ACS Publications. 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid).

- PubChem. Veratric Acid.

- Chemistry LibreTexts. 6.8: ¹³C NMR Spectroscopy.

- Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CASPRE [caspre.ca]

- 4. Simulate and predict NMR spectra [nmrdb.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Veratric Acid(93-07-2) 13C NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

A Comprehensive Technical Guide to the Physical Properties of 3,4-Dimethoxy-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the core physical properties of 3,4-Dimethoxy-2-methylbenzoic acid (CAS No. 5722-94-1), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding these properties is paramount for its effective handling, characterization, and application in research and development.

Molecular and General Properties

This compound is a polysubstituted benzoic acid derivative. The presence of two methoxy groups, a methyl group, and a carboxylic acid function on the benzene ring dictates its chemical reactivity and physical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |

| Molecular Weight | 196.20 g/mol | [1][2] |

| CAS Number | 5722-94-1 | [1][2][3] |

| Appearance | White to off-white solid | [1][2][3] |

| Storage | Recommended storage is sealed in a dry environment, refrigerated at 2-8°C. | [1][3] |

Thermal Properties

The thermal characteristics of a compound are critical for determining its physical state at different temperatures and for purification processes like recrystallization.

Melting Point

The melting point is a fundamental property for the identification and purity assessment of a crystalline solid.

| Property | Value | Source(s) |

| Melting Point | 147 °C | [1][3] |

The melting point of this compound can be accurately determined using the capillary method. This protocol ensures reproducibility and accuracy.

Causality: The choice of the capillary method is based on its requirement for a small sample size, high accuracy for pure crystalline solids, and the ability to observe the melting range, which is an indicator of purity. A sharp melting point over a narrow range (typically 0.5-1°C) is indicative of a high-purity compound.

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered to ensure uniform heating.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a controlled rate. A rapid heating rate can be used for a preliminary determination, followed by a slower rate (1-2°C per minute) near the expected melting point for an accurate measurement.

-

Observation: The temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire solid mass turns into a clear liquid (T_final) are recorded. The melting point is reported as the range between T_initial and T_final.[2][3][4]

Boiling Point

The boiling point of this compound is predicted to be high, characteristic of aromatic carboxylic acids.

| Property | Value | Source(s) |

| Boiling Point (Predicted) | 312.5 ± 37.0 °C at 760 mmHg | [1][3] |

Insight: Experimental determination of the boiling point is challenging due to the high temperature, which may lead to decomposition. Therefore, predictive models based on the molecular structure are often employed.

Density and Refractive Index

These properties are useful for material characterization and quality control.

| Property | Value | Source(s) |

| Density (Predicted) | 1.180 ± 0.06 g/cm³ at 20°C | [1][4] |

| Refractive Index (Predicted) | 1.53 | [1][4] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development for formulation and in chemical synthesis for reaction and purification.

Expected Solubility:

-

High Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in lower alcohols like methanol and ethanol.

-

Moderate Solubility: Expected in moderately polar solvents such as acetone, ethyl acetate, and dichloromethane.

-

Low Solubility: Expected in nonpolar solvents like hexane and toluene.

-

Water Solubility: The carboxylic acid group imparts some water solubility, which is pH-dependent. In alkaline solutions, it will deprotonate to form the more soluble carboxylate salt.

The equilibrium solubility can be determined by the shake-flask method.

Caption: Workflow for Solubility Determination.

Step-by-Step Protocol:

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved solid in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Acidity

The acidity of the carboxylic acid group is a key determinant of its reactivity and its behavior in biological systems.

| Property | Value | Source(s) |

| pKa (Predicted) | 4.20 ± 0.25 | [3] |

Insight: The predicted pKa is in the typical range for benzoic acid derivatives. The electron-donating methoxy and methyl groups are expected to slightly decrease the acidity (increase the pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.2).

Potentiometric titration is a reliable method for determining the pKa of an acidic compound.

Causality: This method is chosen because it directly measures the change in pH upon the addition of a titrant, allowing for the precise determination of the half-equivalence point, where pH = pKa.

Caption: Workflow for pKa Determination.

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. While experimental spectra for this specific compound are not widely published, the expected features can be predicted based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include:

-

A singlet for the carboxylic acid proton (highly deshielded, ~10-13 ppm).

-

Two singlets for the two methoxy groups (~3.8-4.0 ppm).

-

A singlet for the methyl group (~2.2-2.5 ppm).

-

Two aromatic protons, likely appearing as doublets or in a complex pattern depending on their coupling.

-

-

¹³C NMR: Expected signals would include:

-

A signal for the carbonyl carbon of the carboxylic acid (~170-180 ppm).

-

Signals for the aromatic carbons, with those attached to the oxygen atoms of the methoxy groups being the most deshielded.

-

Signals for the carbons of the two methoxy groups and the methyl group.

-

Infrared (IR) Spectroscopy

-

A broad O-H stretching band from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band from the carbonyl group of the carboxylic acid, usually around 1680-1710 cm⁻¹.

-

C-O stretching bands for the methoxy groups.

-

C-H stretching and bending vibrations for the aromatic ring and the methyl/methoxy groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Substituted benzoic acids typically exhibit characteristic absorption bands in the UV region arising from π → π* transitions of the benzene ring. The presence of auxochromic groups (methoxy and methyl) is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoic acid.

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound and related compounds, the following precautions should be observed:

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of this compound, grounded in both predicted data and established experimental protocols. A thorough understanding of these properties is fundamental for scientists and researchers to effectively utilize this compound in their synthetic and developmental endeavors.

References

- This compound. Chemical Information.

- 5722-94-1 | this compound. Blago Fund.

Sources

Navigating the Solubility Landscape of 3,4-Dimethoxy-2-methylbenzoic Acid: A Technical Guide for Drug Development Professionals